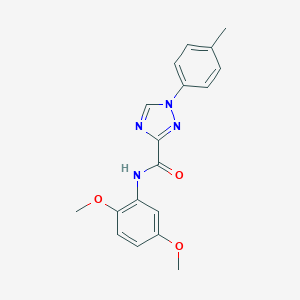![molecular formula C19H19NO3 B278972 2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)
2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMCA and is a derivative of cycloheptatrienone.
作用机制
The mechanism of action of EMCA involves the inhibition of the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
EMCA has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, EMCA has also been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to modulate the immune system and has potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of EMCA is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines. However, one of the limitations of EMCA is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on EMCA. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the anti-cancer activity of EMCA. This can be achieved through the development of new derivatives of this compound or through the combination of EMCA with other anti-cancer agents. Additionally, further research is needed to explore the potential applications of EMCA in the treatment of autoimmune diseases and other inflammatory conditions.
Conclusion:
In conclusion, EMCA is a chemical compound that has significant potential in various fields, particularly in cancer research. This compound has potent anti-cancer activity and has been shown to have various biochemical and physiological effects. Further research is needed to optimize the anti-cancer activity of EMCA and explore its potential applications in other fields.
合成方法
The synthesis of EMCA involves the reaction of 2-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methylamine to form the amide intermediate. The amide intermediate is then treated with sodium hydride and 1,3-cycloheptadiene to form EMCA.
科学研究应用
EMCA has been extensively studied for its potential applications in various fields. One of the most significant applications of EMCA is in the field of cancer research. EMCA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
产品名称 |
2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one |
|---|---|
分子式 |
C19H19NO3 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
2-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H19NO3/c1-3-23-18-11-7-4-8-14(18)12-13-17(21)15-9-5-6-10-16(20-2)19(15)22/h4-13H,3H2,1-2H3,(H,20,22)/b13-12+ |
InChI 键 |
GLQSYFKQCINFOE-OUKQBFOZSA-N |
手性 SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C(C2=O)NC |
SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C(C2=O)NC |
规范 SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C(C2=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)

![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)





